molecular formula C14H15NO B1313916 2-(3,5-Dimethylphenoxy)aniline CAS No. 60287-71-0

2-(3,5-Dimethylphenoxy)aniline

Cat. No. B1313916
CAS RN: 60287-71-0
M. Wt: 213.27 g/mol
InChI Key: MLIUMXPVBZUZAF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)aniline is a chemical compound used for proteomics research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Dimethylphenoxy)aniline is represented by the linear formula C14H15NO . The InChI code for this compound is 1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 .

Scientific Research Applications

Facile Synthesis and High-Spin Cationic States

  • The synthesis and structural analysis of oligomers derived from poly(N-phenyl-m-aniline)s have been achieved, revealing their potential to adopt helical structures and undergo redox transformations into high-spin cationic states. This study indicates the utility of such compounds in designing materials with specific electronic properties (Ito et al., 2002).

Hybrid Photo-Electrocatalytic Oxidation for Wastewater Treatment

  • Research on the Hybrid Photo-electrocatalytic Oxidation (HPECO) method for treating stubborn organic matter in industrial wastewaters, including 3,4-dimethylaniline, has shown significant removal efficiencies. This novel method suggests the potential for efficient degradation of similar compounds by exploiting synergistic effects between photocatalytic and electrocatalytic oxidation processes (Li et al., 2020).

Environmentally Benign Synthesis of Drug Precursors

  • An eco-friendly synthesis approach for a precursor to vortioxetine, a drug used for treating major depressive disorder, has been reported. This method highlights the importance of developing sustainable processes for the synthesis of pharmaceutical intermediates (Zisopoulou et al., 2020).

Novel Emitting Amorphous Molecular Materials

  • The design and synthesis of a novel class of color-tunable emitting amorphous molecular materials for electroluminescence applications have been explored. These materials demonstrate desirable properties such as reversible redox behavior and intense fluorescence emission, making them suitable for organic electroluminescent devices (Doi et al., 2003).

Polymer Synthesis and Characterization

  • The electrochemical synthesis and characterization of novel polymers based on specific aniline derivatives in aqueous solutions have been investigated. This research offers insights into the development of high-conducting and porous polymers for applications such as dye-sensitized solar cells (Shahhosseini et al., 2016).

Metal Nanoparticles and Polymer Nanofibers Composite Material

  • A study demonstrated a facile route for the synthesis of poly(3,5-dimethyl aniline) nanofibers using Pd-acetate, resulting in a unique metal-polymer composite material. This work contributes to the field of nanocomposite materials with potential applications in catalysis and sensing (Mallick et al., 2005).

Mechanism of Action

The mechanism of action for 2-(3,5-Dimethylphenoxy)aniline is not specified in the search results. Aniline and its derivatives are often used in the synthesis of a wide range of chemicals, suggesting a diverse range of potential mechanisms of action .

Safety and Hazards

Aniline and its derivatives are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer. Prolonged or repeated exposure can cause damage to organs .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIUMXPVBZUZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298037
Record name 2-(3,5-Dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60287-71-0
Record name 2-(3,5-Dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60287-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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